molecular formula C12H16N6O2 B6438028 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine CAS No. 2548996-24-1

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine

Cat. No.: B6438028
CAS No.: 2548996-24-1
M. Wt: 276.29 g/mol
InChI Key: MLWAOVPIPJRBNA-UHFFFAOYSA-N
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Description

2-{3-[(1H-Imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine is a triazine derivative characterized by a 1,3,5-triazine core substituted with two methoxy groups at positions 4 and 6 and an azetidine moiety at position 2. The azetidine ring further bears a methyl-imidazole substituent. This structure combines the electron-deficient triazine core with a nitrogen-rich azetidine-imidazole group, which may enhance its reactivity in coupling reactions or coordination chemistry.

Properties

IUPAC Name

2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-4,6-dimethoxy-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2/c1-19-11-14-10(15-12(16-11)20-2)18-6-9(7-18)5-17-4-3-13-8-17/h3-4,8-9H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWAOVPIPJRBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CC(C2)CN3C=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism by which 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine exerts its effects involves interactions with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The azetidine and triazine rings can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Triazine Derivatives
Compound Substituent at Position 2 Key Applications Reactivity/Stability Notes
Target Compound Azetidine-imidazole Potential coupling agent, catalysis Moderate electrophilicity, flexible
CDMT Chlorine Peptide synthesis High reactivity, stable under mild conditions
2,4,6-Tris[4-(imidazolyl)phenyl]triazine Imidazole-phenyl Coordination polymers Rigid, metal-binding
2-Hydroxy-4,6-dimethoxy-1,3,5-triazine Hydroxyl Solubility-dependent reactions Water-soluble, low reactivity
Table 2: Physicochemical Properties
Compound Melting Point (°C) Solubility Key Functional Groups
Target Compound Not reported Likely organic Azetidine, imidazole
CDMT 71–74 THF, DCM Chlorine, methoxy
2-Hydroxy-4,6-dimethoxy-1,3,5-triazine Not reported 25 g/L in water Hydroxyl, methoxy

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